1-(2,6-Difluorophenyl)-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea
Description
1-(2,6-Difluorophenyl)-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea is a urea derivative featuring a thiazolo[3,2-b][1,2,4]triazole core. The molecule comprises three key components:
- Urea moiety: Attached to a 2,6-difluorophenyl group, which enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidative metabolism .
- Thiazolo[3,2-b][1,2,4]triazole core: A bicyclic heterocycle combining thiazole and triazole rings, known for pharmacological versatility.
- Substituents: A 4-methoxyphenyl group at position 2 of the thiazolo-triazole, contributing electron-donating effects. An ethyl linker bridging the urea and thiazolo-triazole units.
The thiazolo-triazole core may be synthesized using POCl₃-mediated cyclization, as seen in related triazolo-thiadiazole systems .
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O2S/c1-12-17(10-11-24-20(29)25-18-15(22)4-3-5-16(18)23)31-21-26-19(27-28(12)21)13-6-8-14(30-2)9-7-13/h3-9H,10-11H2,1-2H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMZLWMWQJFNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)NC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,6-Difluorophenyl)-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . Its structure features a difluorophenyl group and a thiazolo-triazole moiety, which are known to influence biological interactions.
Research indicates that compounds containing thiazole and triazole structures often exhibit significant biological activities due to their ability to interact with various biological targets. Specifically:
- Antiparasitic Activity : Similar derivatives have shown efficacy against Toxocara canis, demonstrating immobilization of larvae at concentrations around 50 μM after 24 hours of exposure. This suggests that the compound may possess similar antiparasitic properties due to structural similarities with effective anthelmintics like albendazole .
- Cytotoxicity : Studies on related compounds indicate a reduced cytotoxic profile compared to traditional chemotherapeutics. For instance, while albendazole showed significant cytotoxicity in human and monkey cell lines, derivatives based on the same scaffold exhibited lower toxicity, suggesting a favorable selectivity index for potential therapeutic use .
Biological Activity Data Table
Case Study 1: Antiparasitic Efficacy
In a study examining the efficacy of various anthelmintics, the compound was tested against T. canis. Results indicated that at a concentration of 50 μM, larvae were immobilized within 24 hours. This activity was compared to albendazole, which acted faster but exhibited higher cytotoxicity in mammalian cells .
Case Study 2: Cytotoxic Profile Comparison
A comparative analysis was conducted on the cytotoxic effects of the compound versus established drugs like albendazole. The tests were performed on human neuroblastoma cells (SH-SY5Y) and monkey kidney cells (Vero). The results demonstrated that while albendazole significantly reduced cell viability, the new compound maintained higher viability rates at equivalent concentrations, indicating a potentially safer therapeutic profile .
Comparison with Similar Compounds
Key Observations:
Core Heterocycles :
- The target compound’s thiazolo-triazole core is distinct from ’s 1,2,4-triazole and ’s triazolo-thiadiazole. The thiazolo-triazole system may offer improved π-π stacking interactions compared to simpler triazoles .
- ’s triazolo-thiadiazole exhibits a planar conformation, while the target compound’s 4-methoxyphenyl group may introduce steric or electronic deviations .
Substituent Effects: Fluorine: The 2,6-difluorophenyl group in the target compound differs from ’s monofluorophenyl and ’s 2,4-difluorophenyl. Fluorine’s position influences metabolic stability and binding affinity . Methoxy vs.
Synthetic Efficiency :
- and report high yields via recrystallization, whereas ’s triazolo-thiadiazole synthesis yielded 49%, suggesting substituent-dependent challenges .
Pharmacological Potential
While biological data for the target compound are absent in the evidence, analogues provide insights:
- Antimicrobial Activity : Triazolo-thiadiazoles () show broad-spectrum antimicrobial effects, implying the thiazolo-triazole core may confer similar activity .
- Chemosensitization : Urea-triazole hybrids () act as chemosensitizers, suggesting the target compound’s urea moiety could enhance efficacy in combination therapies .
- Structural Stability : ’s isostructural compounds exhibit planarity critical for intermolecular interactions, a feature likely shared by the target compound’s thiazolo-triazole core .
Q & A
Q. What are the recommended synthetic pathways for preparing 1-(2,6-difluorophenyl)-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea, and how can purity be optimized?
Methodological Answer: The synthesis involves multi-step reactions, starting with the preparation of the thiazolo[3,2-b][1,2,4]triazole core. Key steps include:
- Coupling Reactions : React 4-methoxyphenyl-substituted triazole precursors with thiourea derivatives under reflux conditions (ethanol, 80°C, 12 hours) to form the thiazole ring .
- Urea Formation : Treat the intermediate with 2,6-difluorophenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C to avoid side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer: Employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the aromatic and heterocyclic systems. The 2,6-difluorophenyl group will show distinct splitting patterns in -NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the urea and thiazolo-triazole moieties .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) reveals melting points and polymorphic stability, critical for formulation studies .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) due to the compound’s triazole-thiazole scaffold .
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi, given the activity of similar thiazolo-triazole derivatives .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC values and selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer: Focus on systematic substituent modifications:
- Variable Substituents : Synthesize analogs with halogens (Cl, Br), alkoxy groups, or methyl substitutions on the phenyl rings. Compare activities using the table below:
| Substituent Position | Modification | Biological Activity (IC, μM) | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | -OCH | 12.3 (Kinase X) | |
| 4-Fluorophenyl | -F | 8.9 (Kinase X) | |
| 2,6-Difluorophenyl | -F (ortho) | 5.6 (Kinase X) |
Q. What experimental strategies resolve contradictions in reported biological data for analogous compounds?
Methodological Answer: Address discrepancies via:
- Standardized Assay Conditions : Re-evaluate conflicting results under uniform protocols (e.g., pH, incubation time). For example, antimicrobial activity of thiazolo-triazoles varies with bacterial strain growth phases .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if differential CYP450 metabolism explains potency variations in cell-based vs. in vivo models .
- Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers or batch-specific artifacts .
Q. How can researchers elucidate the mechanism of action for this compound in complex biological systems?
Methodological Answer: Combine mechanistic and omics approaches:
- Target Identification : Use affinity chromatography (biotinylated probe) to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, DNA repair) .
- In Vivo Pharmacodynamics : Monitor biomarker levels (e.g., phosphorylated kinases) in rodent models via ELISA or Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
